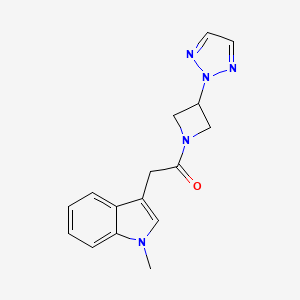
2,3-Dihydro-1,4-benzoxathiine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1,4-benzoxathiine is a biologically active heterocyclic compound . It has a molecular weight of 152.22 . It has been used in various fields such as chemical, agrochemical, medicinal, and pharmaceutical research .
Synthesis Analysis
The synthesis of 2,3-Dihydro-1,4-benzoxathiine derivatives has been documented in various papers and patents . The most important synthetic methods include the intermolecular cyclizations of o-mercaptophenols, 2-mercaptoethanols, and their equivalents, cyclizations, cycloadditions, ring contractions and expansions, and reduction of 2,3-dihydro-1,4-benzoxathiine 4-oxides .Molecular Structure Analysis
The molecular structure of 2,3-Dihydro-1,4-benzoxathiine is represented by the InChI code1S/C8H8OS/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4H,5-6H2 . Chemical Reactions Analysis
The synthesis of 2,3-Dihydro-1,4-benzoxathiine was first prepared in 1954 in the reaction of o-mercaptophenol and 1,2-dibromoethane using sodium methoxide as a strong base . Various electrophiles, such as different α-halo Michael acceptors, methyl 4-bromobut-2-enoate and 4-chlorobut-2-ynoate, and ethyl 2,3-dibromopropionate, had been applied in the synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives .Physical And Chemical Properties Analysis
2,3-Dihydro-1,4-benzoxathiine has a molecular weight of 152.22 . It is in liquid form .Aplicaciones Científicas De Investigación
Antimycotic Agents
Their use as antimycotic agents is another area of interest, particularly in treating fungal infections.
Each of these applications represents a unique field of study where 2,3-Dihydro-1,4-benzoxathiine derivatives are making an impact. The research is ongoing, and these compounds may find even more applications in the future .
Safety and Hazards
The safety information for 2,3-Dihydro-1,4-benzoxathiine includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Direcciones Futuras
The future directions for 2,3-Dihydro-1,4-benzoxathiine could involve further exploration of its synthesis methods and applications. The review of its synthesis covers the literature mainly from the time of the previous survey of this topic in 2010 till the end of 2021 . This suggests that there is ongoing research in this area, and future work could focus on developing new synthetic methods or finding new applications for these compounds.
Mecanismo De Acción
Target of Action
2,3-Dihydro-1,4-benzoxathiine derivatives are important biologically active heterocyclic compounds . They have been used as anticancer agents , artificial sweeteners , estrogenic agents , antioxidants , serotonin (5-HT 2C) inhibitors , and antimycotic agents . This suggests that the compound’s primary targets could be cancer cells, estrogen receptors, serotonin receptors, and microbes.
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzoxathiine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSOOAWURRKYMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the common synthetic routes to 2,3-dihydro-1,4-benzoxathiine derivatives?
A1: Several synthetic approaches have been explored:
- Reaction of β-methallyl phenyl ethers with sulfur dichloride: This method, often proceeding through isolable sulfenyl chloride intermediates, leads to 3-chloromethyl-2,3-dihydro-1,4-benzoxathiines. []
- Reaction of 1,2-mercaptophenol with 2-bromo acrylates: This approach allows for regioselective synthesis of either 2- or 3-substituted 2,3-dihydro-1,4-benzoxathiines by controlling the reaction conditions and solvent. []
- Reaction of alkyl cyclohexanone ethylene monothioacetals with copper(II) bromide: This method provides a direct route to 2,3-dihydro-1,4-benzoxathiine derivatives. [, ]
- One-pot synthesis from cyclohexanone derivatives: This efficient procedure utilizes ethane-1,2-dithiol or 2-mercaptoethanol with N-bromosuccinimide to afford the desired 2,3-dihydro-1,4-benzoxathiines. []
Q2: How does the structure of 2,3-dihydro-1,4-benzoxathiine influence its reactivity?
A2: The sulfur atom in the 1,4-oxathiine ring plays a crucial role in its reactivity.
- Nucleophilic substitutions: The 3-chloromethyl group in 3-chloromethyl-2,3-dihydro-1,4-benzoxathiines exhibits enhanced reactivity towards nucleophilic substitution due to the neighboring group participation of the sulfur atom. []
- Ring-opening reactions: Treatment with sodium methoxide leads to ring opening, forming 2-(vinylthio)phenols. []
Q3: Are there any stereochemical aspects associated with the synthesis or reactivity of 2,3-dihydro-1,4-benzoxathiines?
A: Yes, introducing chirality into the 2,3-dihydro-1,4-benzoxathiine structure is possible. Reacting 3-chloromethyl-2,3-dihydro-1,4-benzoxathiine with chiral reagents leads to the formation of diastereomers, which can be separated by crystallization or chromatography techniques. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione](/img/structure/B3001196.png)


![Ethyl 2-(4-fluorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate](/img/structure/B3001203.png)

![N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3001205.png)

![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B3001208.png)
![2-[(4-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B3001211.png)


![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3001216.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B3001217.png)
